molecular formula C12H16O2 B1213851 4-Isopropylbenzyl acetate CAS No. 59230-57-8

4-Isopropylbenzyl acetate

Cat. No.: B1213851
CAS No.: 59230-57-8
M. Wt: 192.25 g/mol
InChI Key: QBCRVYRADYXNOW-UHFFFAOYSA-N
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Description

Contextual Overview of Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds defined by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.com These compounds are distinct from aliphatic esters, where the carbonyl group is attached to a non-aromatic carbon chain. The presence of the aromatic ring influences the chemical and physical properties of the molecule, often resulting in higher boiling points and different reactivity compared to their aliphatic counterparts. numberanalytics.comspectroscopyonline.com

The synthesis of aromatic esters is commonly achieved through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org Aromatic esters are prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. libretexts.org This property has led to their extensive use in the flavor and perfume industries. numberanalytics.com In organic synthesis, they are valuable intermediates and building blocks for producing more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

Significance of 4-Isopropylbenzyl Acetate (B1210297) in Research Disciplines

The significance of 4-isopropylbenzyl acetate spans several scientific fields, primarily due to its olfactory properties and its presence in natural sources.

Fragrance and Flavor Chemistry : The compound is recognized as a fragrance and flavor agent. nih.govfragranceu.com It is described as having a fresh, fruity, sweet, and herbal odor. fragranceu.comthegoodscentscompany.com Its primary application is in the perfumery industry.

Phytochemistry : Research has identified this compound as a natural constituent in the essential oils of certain plants. For instance, it has been detected as a major component in the essential oil extracted from the fruit of Vitex agnus-castus L. nih.gov It has also been reported in Rhodiola rosea. nih.gov Its classification as a monoterpenoid points to its biosynthetic origins in plants. imsc.res.inimsc.res.in

Entomology : Compounds structurally related to this compound, such as 4-isopropylbenzyl alcohol, have been investigated for their effects on insects. selleckchem.com 4-isopropylbenzyl alcohol, isolated from Eucalyptus camaldulensis, has been noted for its insect repellent properties. selleckchem.com While direct research on this compound as a primary insect attractant or repellent is less documented in the provided results, its structural similarity to active compounds makes it relevant in the study of semiochemicals.

Current Research Landscape and Future Directions for this compound

Future research could proceed in several directions:

Synthesis of Novel Derivatives : The chemical structure of this compound, featuring an aromatic ring and an ester functional group, serves as a scaffold for synthesizing new compounds. Research into the synthesis of derivatives, such as N-(4-((4-isopropylbenzyl)oxy)benzyl)-2-methylquinolin-4-amine, demonstrates its use as a starting material or intermediate in creating molecules with potential applications in medicinal chemistry. mdpi.com

Material Science : While not a primary focus in the provided search results, aromatic esters can be used in the development of polymers and other materials. The specific properties of this compound could be explored for creating new materials, potentially leveraging its aromatic and aliphatic components.

Expanded Biological Activity Screening : Although it is known as a fragrance, further investigation into other biological activities is a potential avenue. Given that structurally similar compounds have shown insect-repellent properties, a more in-depth study of this compound's specific effects on various insect species could yield new applications in pest management. selleckchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59230-57-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4-propan-2-ylphenyl)methyl acetate

InChI

InChI=1S/C12H16O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

QBCRVYRADYXNOW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)COC(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)C

Other CAS No.

59230-57-8

Pictograms

Irritant

Synonyms

p-isopropylbenzyl acetate

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Isopropylbenzyl Acetate

Classical Esterification Routes

Classical esterification remains a cornerstone for the synthesis of 4-isopropylbenzyl acetate (B1210297), valued for its procedural simplicity and effectiveness. These methods typically involve the reaction of 4-isopropylbenzyl alcohol with an acylating agent, facilitated by a catalyst.

Esterification of 4-Isopropylbenzyl Alcohol with Acylating Agents

The most common approach for synthesizing 4-isopropylbenzyl acetate is the esterification of 4-isopropylbenzyl alcohol. This reaction is typically carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com The selection of the acylating agent can influence the reaction's vigor and the byproducts formed. For instance, using acetyl chloride results in the formation of hydrochloric acid, which may necessitate the use of a base to neutralize it. Acetic anhydride, on the other hand, produces acetic acid as a byproduct. google.com

Catalytic Systems in this compound Synthesis

Catalysts are crucial in esterification reactions as they accelerate the rate of reaction, allowing it to proceed under milder conditions and often with higher yields. fiveable.me Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound, each offering distinct advantages. solubilityofthings.comniscpr.res.in

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of this compound. solubilityofthings.com Common homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). vulcanchem.comgoogle.com These catalysts are effective in protonating the carbonyl oxygen of the acetic acid or anhydride, making it more susceptible to nucleophilic attack by the alcohol. fiveable.me While efficient, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and challenges in catalyst recovery and reuse. fiveable.meuva.nl

Heterogeneous catalysts, which are in a different phase from the reactants, offer a solution to the separation issues associated with homogeneous catalysts. niscpr.res.inmdpi.com These solid acid catalysts can be easily filtered from the reaction mixture, allowing for straightforward product purification and catalyst recycling. niscpr.res.in Examples of heterogeneous catalysts that have been successfully used for esterification reactions include:

Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) : This stable, non-corrosive solid catalyst has demonstrated high efficiency in the acylation of alcohols with acetic anhydride at room temperature, with reported yields for this compound as high as 97%. academie-sciences.fr

Zeolites : These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. For instance, zeolites have been used in the methoxymethylation of cumene, a related reaction involving a benzyl (B1604629) ether. google.com

Silica-supported sulfuric acid : This is another example of a solid acid catalyst that can be employed for esterification. academie-sciences.fr

Montmorillonite K10 : A type of clay that can be used as an acidic catalyst in organic reactions. academie-sciences.fr

The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and enabling catalyst reuse. mdpi.com

Homogeneous Catalysis

Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are often adjusted include temperature, solvent, molar ratios of reactants, and reaction time. researchgate.net

Temperature : The reaction temperature significantly influences the rate of esterification. A Chinese patent suggests a reaction temperature range of 60–180°C, with a preferred range of 80–100°C for the synthesis of this compound. google.com

Solvent : The choice of solvent can affect the solubility of reactants and the reaction pathway. While some syntheses are performed under solvent-free conditions, others may utilize solvents like acetonitrile (B52724) or dichloromethane (B109758). academie-sciences.fr

Molar Ratios : The ratio of 4-isopropylbenzyl alcohol to the acylating agent is a crucial factor. An excess of the acylating agent, such as acetic anhydride, is often used to drive the reaction to completion. google.com A molar ratio of alcohol to acylating agent of 1:1.5 has been suggested for yield optimization. A Chinese patent further specifies a broad range of 1:0.5 to 1:6, with a preferred range of 1:1.5 to 1:3. google.com

Reaction Time : The duration of the reaction is optimized to ensure maximum conversion without the formation of unwanted byproducts. Reaction times can vary from a few hours to over 24 hours depending on the catalyst and other conditions. google.com For instance, a reaction time of 4–6 hours is suggested as optimal in one patent. google.com

ParameterCondition RangeOptimal ConditionReference
Temperature60–180 °C80–100 °C google.com
Molar Ratio (Alcohol:Acylating Agent)1:0.5 to 1:61:1.5 to 1:3 google.com
Reaction Time4–24 hours4–6 hours google.com

Advanced Synthetic Approaches

While classical esterification is robust, research into advanced synthetic methods aims to improve efficiency, sustainability, and versatility. One notable advanced approach involves palladium-catalyzed carbonylation reactions. A study has demonstrated the synthesis of various alkyl arylacetates from benzyl acetate derivatives using a palladium acetate catalyst with a phosphine (B1218219) ligand (DPPF). rsc.org This method operates under mild conditions, including ambient pressure of carbon monoxide, and avoids the use of halogenated compounds, making it a more sustainable alternative. rsc.org Although this specific study did not synthesize this compound directly, the methodology presents a promising advanced route for its production from the corresponding benzyl alcohol or its derivatives.

Chemo-Enzymatic Synthesis and Biocatalysis for Aromatic Esters

The integration of enzymatic methods with traditional chemistry offers a green and highly selective route for the synthesis of aromatic esters. nih.govbeilstein-journals.org Lipases, a class of hydrolase enzymes, are particularly effective biocatalysts for esterification reactions due to their ability to function in non-aqueous environments, high substrate specificity, and operation under mild conditions. nih.govjmbfs.orgacs.org This approach is a competitive alternative to conventional chemical methods, often resulting in quality products with high yields and no toxicity. nih.gov

Lipases sourced from various microbial, plant, and animal origins are employed, with those from Candida antarctica (e.g., Novozym 435) being among the most common for producing esterified flavors. acs.org These enzymes catalyze reactions such as esterification, transesterification, and aminolysis. jmbfs.org The esterification reaction, which involves combining an alcohol and an organic acid, is a primary method for synthesizing flavor esters. acs.org The effectiveness of lipase-catalyzed esterification is influenced by several factors, including the enzyme source, whether the biocatalyst is free or immobilized, the polarity of the reaction medium, and the molar ratio of reactants. nih.gov Immobilizing lipases on supports like macroporous carbon aerogels or mesoporous silica (B1680970) can enhance their operational stability, allowing for repeated use over numerous reaction cycles with minimal loss of activity. bohrium.com For instance, a lipase (B570770) immobilized on silica retained its full activity after 38 esterification cycles. bohrium.com

Research has shown that using co-solvent systems can significantly enhance reaction rates and substrate conversion. In one study, the enzymatic synthesis of aromatic esters of arbutin (B1665170) saw markedly improved initial rates and a final substrate conversion of 93% when conducted in a tetrahydrofuran-isopropyl ether mixture under optimized conditions. frontiersin.org

Table 1: Comparison of Lipase Sources for Biocatalysis

Lipase SourceCommon DesignationsKey Advantages in Ester SynthesisCitations
Microbial Candida antarctica Lipase B (CALB, Novozym 435), Thermomyces lanuginosus Lipase (TLL)High catalytic activity, versatility, stability, high enantio- and regioselectivity. acs.orgbohrium.com acs.orgbohrium.com
Plant Found in seeds, fruits, and leaves.Natural source, specificities vary by plant. acs.org
Animal Porcine Pancreatic Lipase (PPL)Applied for synthesis of various aromatic and aliphatic esters. jmbfs.org jmbfs.org

Novel Carbonylation Strategies Involving Benzyl Acetate Precursors

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a powerful, atom-economical method for synthesizing esters. rsc.org Modern strategies focus on the palladium-catalyzed carbonylation of benzyl precursors, such as benzyl alcohols and their corresponding acetates, to produce alkyl arylacetates, avoiding the use of hazardous reagents like benzyl halides and strong acids. mdpi.comrsc.orgresearchgate.net

An innovative one-pot strategy involves the direct carbonylation of benzyl alcohols. mdpi.com A highly effective catalytic system for this transformation is a combination of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF). mdpi.comrsc.org The reaction is often performed using isopropenyl acetate (IPAc) as a safe and non-toxic acetylating agent, which produces only acetone (B3395972) as a byproduct. rsc.org

Reaction parameters are critical for optimizing yield. Studies on the carbonylation of benzyl alcohol have shown that decreasing the carbon monoxide (CO) pressure from 50 bar to 5 bar can increase the yield of benzyl acetate from 36% to over 98%. mdpi.comresearchgate.net The optimal temperature is typically around 130°C. rsc.org This methodology is completely halogen-free and represents a more sustainable route for producing a wide library of alkyl arylacetates in excellent yields. rsc.org

Table 2: Key Parameters in Palladium-Catalyzed Carbonylation of Benzyl Precursors

ParameterConditionEffect on Yield/SelectivityCitations
Catalyst System Pd(OAc)₂ (2 mol%) / DPPF (4 mol%)Best performing for alkoxy- and hydroxycarbonylation of benzyl acetates. rsc.org
CO Pressure 5 bar (optimal)Decreasing pressure from 50 bar to 5 bar significantly increases yield. mdpi.comresearchgate.net mdpi.comresearchgate.net
Temperature 130 °COptimal temperature for high conversion. rsc.org
Activating Agent Isopropenyl acetate (IPAc)Safe, non-toxic acetylating agent; results in acetone as the only byproduct. rsc.org

Photocatalytic and Flow Chemistry Approaches for Aromatic Acetates

Photocatalysis Visible-light photocatalysis has emerged as a potent tool in organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.com This technique uses a photocatalyst that, upon light irradiation, can initiate reactions by forming radical species from substrates. mdpi.com While direct photocatalytic synthesis of this compound is not extensively documented, related transformations demonstrate the potential of this approach. For example, photocatalysis is used for the α-arylation of enol acetates using aryl diazonium salts as radical precursors. mdpi.com Furthermore, porphyrin-based photocatalysts have been successfully used for the selective photooxidation of aromatic benzyl alcohols to their corresponding aldehydes, a key step in a potential two-step synthesis of an acetate. beilstein-journals.org

Flow Chemistry Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters and other fine chemicals. beilstein-journals.org By conducting reactions in small-diameter tubes or microreactors, flow systems allow for precise control over parameters like temperature and residence time, leading to higher yields, faster reaction rates, greater selectivity, and improved safety, especially when handling reactive intermediates. beilstein-journals.orgmdpi.comresearchgate.net

For example, an aldol (B89426) reaction that required 24 hours to reach completion in a batch process was finished in just 20 minutes in a flow reactor. beilstein-journals.org In the context of ester synthesis, flow processes have been developed that allow for the continuous production of β-amino acid esters via lipase-catalyzed reactions with residence times as short as 30 minutes. mdpi.com Similarly, a flow process using a macroporous polymeric acid catalyst has been developed for the direct esterification of carboxylic acids and alcohols under mild conditions, demonstrating the scalability of this technique. organic-chemistry.org

Table 3: Comparison of Batch vs. Flow Synthesis for Aldol Reaction

ParameterBatch ProcessFlow ProcessCitations
Reaction Time 24 hours20 minutes beilstein-journals.org
Yield 94%99% beilstein-journals.org
Process Control LimitedPrecise control over temperature and residence time. beilstein-journals.org
Safety Lower, especially with volatile or reactive agents.Higher, due to small reaction volumes and better heat dissipation. mdpi.comresearchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily 4-isopropylbenzyl alcohol and 4-isopropylbenzyl halides.

Preparation of 4-Isopropylbenzyl Alcohol

4-Isopropylbenzyl alcohol is a crucial starting material for the direct esterification to this compound. It is a valuable intermediate that can be synthesized through several established routes. solubilityofthings.com

One common laboratory-scale method is the reduction of 4-isopropylbenzaldehyde (B89865). This transformation can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as tetrahydrofuran (B95107) and methanol (B129727). Another route involves the catalytic reduction of methyl p-isopropylbenzoate. chemdad.com Additionally, biocatalytic methods have been explored, where mutants of the P450BM3 enzyme have been shown to produce 4-isopropylbenzyl alcohol from the hydroxylation of p-cymene (B1678584). rsc.org

Table 4: Synthetic Routes to 4-Isopropylbenzyl Alcohol

Starting MaterialReagents/CatalystKey ConditionsCitations
4-IsopropylbenzaldehydeSodium borohydride (NaBH₄)Tetrahydrofuran/methanol, 0–20 °C
CuminaldehydeH₂ / Raney Ni catalystMethanol solution, under pressure chemdad.com
Methyl p-isopropylbenzoateCatalytic reduction- chemdad.com
p-CymeneP450BM3 enzyme mutantBiocatalysis rsc.org

Synthesis of 4-Isopropylbenzyl Halides (e.g., 4-Isopropylbenzyl Chloride)

4-Isopropylbenzyl halides are alternative precursors that can be converted to the target acetate via nucleophilic substitution. 4-Isopropylbenzyl chloride is a common intermediate in organic synthesis. guidechem.comnih.gov

A standard method for its preparation involves the reaction of 4-isopropylbenzyl alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) in a solvent like dichloromethane is typically used for this conversion, which proceeds readily at cool temperatures (5–20 °C). This route provides the benzyl chloride intermediate in good yield (approximately 84%). The resulting 4-isopropylbenzyl chloride can then be used in subsequent reactions, such as nucleophilic substitution with sodium acetate, to form this compound. Similarly, 4-isopropylbenzyl bromide can be prepared from the corresponding alcohol or other precursors for use in synthesis. chemicalbook.com

Table 5: Synthesis of 4-Isopropylbenzyl Chloride

Starting MaterialReagentSolventTemperatureYieldCitations
4-Isopropylbenzyl AlcoholThionyl chloride (SOCl₂)Dichloromethane5–20 °C~84%

Yield Enhancement and Purification Techniques

Optimizing the yield and ensuring the purity of the final this compound product are critical steps in its synthesis.

Yield Enhancement: The yield of the esterification reaction can be improved by carefully controlling the reaction conditions. Adjusting the molar ratio of the reactants, such as the alcohol to the acylating agent (e.g., a 1:1.5 ratio of 4-isopropylbenzyl alcohol to acetic anhydride), can drive the reaction towards the product. Reaction time is another crucial parameter, with typical esterification reactions running for several hours (e.g., 5-16 hours) under reflux to ensure completion. In catalytic processes, the choice and concentration of the catalyst, as well as temperature and pressure, are key levers for yield optimization. mdpi.comrsc.org

Purification Techniques: After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A standard and effective method for purifying esters like this compound is column chromatography. This technique typically uses silica gel as the stationary phase and a solvent system, such as a hexane (B92381)/ethyl acetate gradient, as the mobile phase to separate the components based on polarity.

For solid products or to remove non-volatile impurities, crystallization is another powerful purification method. google.com This involves dissolving the crude product in a suitable solvent system and allowing the pure compound to crystallize out as the solution cools or as an anti-solvent is added. google.com The purity of the final product is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. google.com

Chromatographic Purification Methods (e.g., Column Chromatography)

Chromatographic techniques are fundamental for the purification of this compound from crude reaction mixtures, effectively separating the target compound from starting materials, byproducts, and other impurities. Column chromatography, particularly using silica gel as the stationary phase, is a widely documented and effective method. rsc.orgdoi.org The principle of separation relies on the differential adsorption of components in the mixture to the stationary phase while a mobile phase facilitates their movement.

The selection of the mobile phase, or eluent, is critical for achieving successful separation. For this compound, a compound of moderate polarity, solvent systems typically consist of a non-polar solvent blended with a more polar one. Common non-polar solvents include hexane or petroleum ether, while ethyl acetate serves as the polar modifier. rsc.orgscielo.br The ratio of these solvents is adjusted to optimize the separation.

Elution can be performed under isocratic conditions (constant solvent composition) or with a gradient (changing solvent composition). Isocratic elution with a petroleum ether/ethyl acetate ratio of 50:1 has been used to purify related structures. rsc.org For other compounds, hexane/ethyl acetate mixtures with ratios of 9:1 and 8:2 have proven effective. scielo.br

In many cases, gradient elution is employed to enhance separation efficiency. A typical strategy involves starting with a low-polarity mobile phase, such as a 90:10 mixture of hexanes to ethyl acetate, and gradually increasing the proportion of ethyl acetate to 50:50. mdpi.comnih.gov This allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more strongly adsorbed polar impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be scaled for preparative isolation. sielc.com A reverse-phase (RP) HPLC method has been described for analyzing this compound. sielc.com This method utilizes a C18 stationary phase and a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for the purification and isolation of impurities. sielc.com

Table 1: Examples of Chromatographic Systems for Purifying Benzyl Acetate Derivatives

Chromatography TypeStationary PhaseMobile Phase (Eluent)Elution StrategyCitation
Column ChromatographySilica GelHexane / Ethyl AcetateGradient
Column ChromatographySilica Gel (200-300 mesh)Petroleum Ether / Ethyl AcetateIsocratic (e.g., 50:1) rsc.org
Flash Column ChromatographySilica GelHexanes / Ethyl AcetateGradient (90:10 to 50:50) mdpi.comnih.gov
Preparative HPLCNewcrom R1 (Reverse-Phase)Acetonitrile / Water / Phosphoric AcidIsocratic sielc.com

Distillation and Recrystallization Strategies for this compound

Beyond chromatography, distillation and recrystallization are crucial techniques for the bulk purification of this compound, particularly in larger-scale synthesis.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. Given that this compound has a relatively high boiling point, estimated at 288.25°C, vacuum distillation is the preferred method. Performing the distillation under reduced pressure lowers the boiling point of the compound, which mitigates the risk of thermal decomposition that can occur at higher temperatures. This technique is effective for separating the liquid product from non-volatile impurities or solvents with significantly different boiling points. For instance, related organic compounds are often distilled at pressures as low as 0.01–0.02 mm Hg. orgsyn.org The process involves heating the crude liquid in a flask connected to a condenser and a vacuum source, allowing the purified vapor to condense and be collected in a separate receiver.

Table 2: Physical Properties Relevant to Distillation

CompoundPropertyValueSignificance for PurificationCitation
This compoundBoiling Point (estimated)288.25°CHigh boiling point necessitates vacuum distillation to prevent thermal degradation.

Recrystallization

Recrystallization is a primary method for purifying compounds that are solid at room temperature or can be induced to crystallize from a concentrated solution. The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. rubingroup.org An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, allowing the pure substance to crystallize out upon cooling while impurities remain in the mother liquor. rubingroup.org

The selection of an appropriate solvent is guided by the "like dissolves like" principle. rubingroup.org As an ester, this compound may be suitably recrystallized from solvents like ethyl acetate. rochester.eduiucr.org In practice, finding a single ideal solvent can be challenging, leading to the use of a mixed-solvent system. mnstate.edu This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" or "anti-solvent" (in which the compound is insoluble) is then added dropwise until the solution becomes cloudy (the saturation point), inducing crystallization upon cooling. mnstate.edu For a compound like this compound, a potential solvent pair could be benzene-hexane or ethyl acetate-hexane. orgsyn.org

Another common strategy involves concentrating the product by distilling off the reaction solvent and then adding a non-polar solvent, such as an alkane, to facilitate crystallization. google.com The mixture is then cooled, often in an ice bath, to maximize the yield of the purified crystalline product, which is subsequently collected by filtration. google.com

Table 3: General Recrystallization Strategies and Solvents

StrategyDescriptionPotential Solvents/PairsCitation
Single SolventDissolving the crude product in a minimum of hot solvent, followed by cooling to induce crystallization.Ethyl acetate rochester.eduiucr.org
Mixed SolventDissolving in a "good" solvent and adding a "poor" anti-solvent to the saturation point.Ethanol-Water, Benzene-Hexane orgsyn.orgmnstate.edu
Concentration & PrecipitationRemoving the primary solvent via distillation and adding an alkane anti-solvent to force crystallization.Any primary solvent followed by an alkane (e.g., hexane). google.com

Mechanistic Investigations of 4 Isopropylbenzyl Acetate Reactions

Esterification Reaction Mechanisms

The formation of 4-isopropylbenzyl acetate (B1210297), an ester, is primarily achieved through esterification reactions. These reactions involve the combination of an alcohol (4-isopropylbenzyl alcohol) and a carboxylic acid or its derivative. athabascau.cascribd.com The most common industrial method involves the esterification of 4-isopropylbenzyl alcohol with either glacial acetic acid or acetic anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid. geniusjournals.org

Nucleophilic Acyl Substitution Pathways

The synthesis of 4-isopropylbenzyl acetate is a classic example of a nucleophilic acyl substitution reaction. scribd.compearson.com In this mechanism, the nucleophilic oxygen atom of the 4-isopropylbenzyl alcohol attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic acid or acetyl chloride. pearson.com

When using a carboxylic acid like acetic acid, the reaction is known as Fischer esterification. chemistrysteps.commasterorganicchemistry.com This process involves the formation of a tetrahedral intermediate after the alcohol attacks the protonated carbonyl group of the carboxylic acid. jove.com Subsequently, a molecule of water is eliminated to form the final ester product. jove.com Isotope labeling studies have confirmed that the oxygen atom from the alcohol becomes the ether oxygen in the ester, meaning the -OH group of the carboxylic acid is replaced by the -OR' group of the alcohol. chemistrysteps.comjove.com

Alternatively, a more reactive acylating agent like an acyl chloride (e.g., acetyl chloride) can be used. pearson.com In this case, the alcohol directly attacks the highly electrophilic carbonyl carbon of the acyl chloride. pearson.com This is followed by the expulsion of a chloride ion, a very good leaving group, leading to the formation of the ester. pearson.com This method is generally faster and does not require an acid catalyst, though a base is often added to neutralize the HCl byproduct.

Another pathway involves the reaction of an acid anhydride, like acetic anhydride. athabascau.ca The mechanism is similar, with the alcohol attacking one of the carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a carboxylate ion (acetate) as the leaving group to yield this compound. athabascau.ca

Role of Acid/Base Catalysis in Ester Formation

Catalysis is pivotal in achieving efficient esterification, particularly in the Fischer esterification process which is inherently slow and reversible. chemistrysteps.com

Acid Catalysis: Strong acids such as sulfuric acid or phosphoric acid are commonly used as catalysts. chemistrysteps.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. chemistrysteps.comyoutube.com

Nucleophilic Attack: The 4-isopropylbenzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comjove.com

Proton Transfer: A proton is transferred from the oxonium ion (from the original alcohol) to one of the hydroxyl groups. masterorganicchemistry.com This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.com

Deprotonation: The protonated ester then loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound. byjus.comchemguide.co.uk

Since all steps are reversible, the reaction is often driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it forms, in accordance with Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com

Base Catalysis: While direct esterification of a carboxylic acid is not base-catalyzed, bases play a crucial role in other esterification methods. sciencemadness.org For instance, when using acyl chlorides or anhydrides, a non-nucleophilic base like pyridine (B92270) is often added to scavenge the acidic byproduct (HCl or acetic acid), preventing unwanted side reactions and driving the equilibrium towards the product. pearson.com

Base-catalyzed transesterification is another relevant process where an existing ester is converted into a new one. researchgate.net For example, this compound can be hydrolyzed to 4-isopropylbenzyl alcohol via transesterification with methanol (B129727) in the presence of a basic catalyst. google.com

Derivatization Reaction Mechanisms Involving the 4-Isopropylbenzyl Moiety

The 4-isopropylbenzyl group is a versatile scaffold that can be involved in various derivatization reactions. The mechanisms of these reactions are influenced by the benzylic position, which is activated towards both nucleophilic substitution and oxidation.

SN2 Reactions of Benzyl (B1604629) Halides for Amine Synthesis

The synthesis of amines containing the 4-isopropylbenzyl group can be achieved via the nucleophilic substitution of a corresponding 4-isopropylbenzyl halide (e.g., 4-isopropylbenzyl bromide). This reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.com

In an SN2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile (the amine). chemicalnote.compharmaguideline.com The reaction occurs in a single, concerted step where the amine nucleophile attacks the carbon atom bearing the halogen from the side opposite to the leaving group (backside attack). chemicalnote.compdx.edu This leads to a transition state where the carbon is partially bonded to both the incoming amine and the outgoing halide. chemicalnote.com As the new carbon-nitrogen bond forms, the carbon-halogen bond breaks simultaneously, resulting in an inversion of stereochemistry at the carbon center if it is chiral. pdx.edumasterorganicchemistry.com

Benzylic halides, such as 4-isopropylbenzyl bromide, are particularly reactive in SN2 reactions. quora.com However, a common complication in the synthesis of primary or secondary amines via this method is overalkylation, where the newly formed amine product, being nucleophilic itself, reacts further with the benzyl halide to form more substituted products, potentially leading to a quaternary ammonium (B1175870) salt. youtube.com To circumvent this, alternative methods are often employed.

Table 1: Factors Influencing SN2 Reactions of Benzyl Halides

Factor Influence on Reaction Rate Rationale
Substrate Structure Primary benzylic halides react faster than secondary or tertiary ones. pdx.edu Steric hindrance around the reaction center impedes the backside attack of the nucleophile. chemicalnote.commasterorganicchemistry.com
Nucleophile Stronger, less hindered nucleophiles increase the reaction rate. pdx.edu A more potent nucleophile can more effectively attack the electrophilic carbon.
Leaving Group Better leaving groups (more stable anions) accelerate the reaction (I > Br > Cl). pdx.edu A weaker C-X bond is easier to break during the transition state.

| Solvent | Polar aprotic solvents (e.g., DMF, acetone) are preferred. | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

Oxidation and Reduction Pathways of Related Benzyl Derivatives

The benzylic position of 4-isopropylbenzyl derivatives is susceptible to both oxidation and reduction.

Oxidation: 4-Isopropylbenzyl alcohol can be selectively oxidized to form 4-isopropylbenzaldehyde (B89865). This transformation is a key reaction in organic synthesis. chemicalbook.comijarse.com Various oxidizing agents and catalytic systems can be employed. For instance, the oxidation of 4-isopropylbenzyl alcohol has been investigated using TiO₂-supported nano-gold catalysts and other systems like TEMPO/HBr/H₂O₂. chemicalbook.comijarse.com The mechanism often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form the aldehyde. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid, 4-isopropylbenzoic acid. whiterose.ac.uk

Reduction: The ester functionality of this compound can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comdalalinstitute.com This forms a tetrahedral intermediate, which then collapses by expelling the benzyloxy group as a leaving group to form an aldehyde intermediate (acetaldehyde in this case). masterorganicchemistry.com This aldehyde is immediately reduced further by another equivalent of hydride to form the corresponding primary alcohol (ethanol) after an acidic workup. masterorganicchemistry.com The benzyloxy leaving group is protonated during workup to yield 4-isopropylbenzyl alcohol. Therefore, the complete reduction of this compound yields both 4-isopropylbenzyl alcohol and ethanol.

Table 2: Summary of Oxidation and Reduction of 4-Isopropylbenzyl Derivatives

Starting Material Reagent(s) Product(s) Reaction Type
4-Isopropylbenzyl alcohol TEMPO/HBr/H₂O₂ or other mild oxidants 4-Isopropylbenzaldehyde Oxidation
4-Isopropylbenzyl alcohol Strong oxidants (e.g., KMnO₄) 4-Isopropylbenzoic acid Oxidation

Palladium-Catalyzed Coupling Reactions of Aromatic Acetates

While aryl halides and triflates are the most common electrophiles in palladium-catalyzed cross-coupling reactions, the activation of the C–O bond in aromatic esters has emerged as a significant area of research. acs.org These reactions allow for the use of abundant and stable esters as coupling partners.

One major pathway is decarbonylative coupling , where the C(acyl)–O bond is cleaved, and the carbonyl group is lost (often as CO). acs.orgnih.gov For example, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed that couple aromatic esters with organoboron compounds to form biaryls. nih.gov The mechanism is thought to involve the oxidative addition of the C(acyl)–O bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by decarbonylation to form an aryl-metal intermediate. This intermediate then participates in the standard catalytic cycle of transmetalation and reductive elimination to afford the cross-coupled product. acs.org

Another approach is decarboxylative coupling , where the entire carboxylate group is removed and replaced. organic-chemistry.orgnih.gov This is distinct from decarbonylative coupling. For instance, palladium-catalyzed decarboxylative cross-coupling of potassium oxalate (B1200264) monoesters with aryl halides can produce aryl esters. organic-chemistry.org While this doesn't directly use this compound as a substrate, related mechanisms could be envisioned for its derivatives.

More directly, palladium catalysts have been used for the cross-coupling of allylic acetates with various partners like arylboronic acids or organostannanes. organic-chemistry.orgresearchgate.net In these reactions, the acetate acts as a leaving group. The mechanism involves the oxidative addition of the palladium(0) catalyst to the allylic acetate to form a π-allylpalladium(II) complex. organic-chemistry.orgthieme-connect.com This is followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product. organic-chemistry.orgthieme-connect.com Applying this to a substrate like this compound is challenging because the C(aryl)-O bond is much stronger and less reactive than an allylic C-O bond. However, specialized ligand systems are continually being developed to activate these more robust bonds. nih.gov

Electrophilic Aromatic Substitution on the Isopropylbenzyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. uomustansiriyah.edu.iq The mechanism generally proceeds through a two-step addition-elimination process. In the first, rate-determining step, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This step temporarily disrupts the ring's aromaticity, leading to a high activation energy. uomustansiriyah.edu.iq In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. uomustansiriyah.edu.iq

In the context of this compound, acid-catalyzed reactions provide a clear example of EAS. When treated with a strong acid like trifluoromethanesulfonic acid (triflic acid), this compound can generate a 4-isopropylbenzyl cation intermediate. datapdf.com This cation is the active electrophile that can then attack a sufficiently nucleophilic aromatic ring.

Studies have shown that in the presence of triflic acid, this compound reacts with itself in a self-condensation reaction to form oligo(isopropylbenzyl) products. datapdf.com However, when a more reactive nucleophile such as 4-isopropylphenol (B134273) is introduced, it is preferentially benzylated by the generated 4-isopropylbenzyl cation. datapdf.com The powerful activating, ortho-, para-directing hydroxyl group on 4-isopropylphenol directs the incoming electrophile to the positions ortho to the hydroxyl group. datapdf.com This results in the formation of 2-benzyl-4-isopropylphenol and 2,6-dibenzyl-4-isopropylphenol as the major products. datapdf.com

ReactantsCatalystSolventMajor ProductsReference
This compound and 4-IsopropylphenolTriflic AcidDeuteriochloroform2-(4-isopropylbenzyl)-4-isopropylphenol, 2,6-bis(4-isopropylbenzyl)-4-isopropylphenol datapdf.com

Computational Mechanistic Studies

While specific, in-depth computational studies exclusively focused on this compound are not widely published, the principles of computational mechanistic analysis can be understood from studies on related molecules and reaction types. Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, analyze transition state structures, and calculate energy barriers, providing deep insights into reaction mechanisms that complement experimental findings. unict.itacs.org

Transition State Analysis and Energy Barriers

Transition state analysis is a cornerstone of computational chemistry, aiming to identify the structure and energy of the transition state (the highest point on the reaction energy profile) that connects reactants to products. uomustansiriyah.edu.iqacs.org The calculated activation energy—the energy difference between the reactants and the transition state—is a critical parameter that determines the reaction rate.

For the acid-catalyzed benzylation reaction involving this compound, the rate-limiting step is the formation of the arenium ion intermediate. uomustansiriyah.edu.iqdatapdf.com Computational models would focus on the transition state leading to this intermediate. The presence of the electron-donating 4-isopropyl group is presumed to stabilize the developing positive charge on the benzylic carbon in the transition state, thereby lowering the activation energy compared to unsubstituted benzyl acetate. datapdf.com

Detailed computational studies on other reactions, such as the aldol-Tishchenko reaction, illustrate how different stereochemical pathways can be evaluated by comparing the energy barriers of their respective transition states. acs.org For example, in one such study, the transition state leading to the major product diastereomer was found to have the lowest energy barrier (14.5 kcal/mol), and the calculated energy difference between the two lowest transition states (0.6 kcal/mol) was consistent with the experimentally observed diastereomeric ratio. acs.org A similar approach could quantify the preference for ortho substitution in the benzylation of 4-isopropylphenol by this compound.

Illustrative Energy Barriers for a Hypothetical Reaction Step. (Note: Data is representative, based on analogous systems to illustrate the concept).
Reaction PathwayCalculated Activation Free Energy (kcal/mol)OutcomeReference Model
Pathway A (leads to major product)14.5Favored acs.org
Pathway B (leads to minor product)15.1Disfavored acs.org
Pathway C (hypothetical, higher energy)20.3Highly Disfavored acs.org

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction mechanisms and rates. Computational models account for solvent effects by using continuum solvation models (like CPCM) or by explicitly including solvent molecules in the calculations. researchgate.net Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states.

In the acid-catalyzed reactions of this compound, a non-polar solvent (deuteriochloroform) was used. datapdf.com For reactions proceeding through charged intermediates, such as the formation of a carbocation, a more polar solvent would typically be expected to stabilize the transition state and accelerate the reaction. However, in some concerted reactions, the choice of solvent may have little impact on the energy barrier. unict.it For instance, studies on other reactions have shown that aprotic solvents can enhance reactivity by stabilizing the transition state through specific interactions. Conversely, some multi-component reactions show higher efficiency in non-polar solvents like toluene (B28343) compared to polar solvents. growingscience.com Computational studies can dissect these interactions to predict the optimal solvent for a desired transformation.

General Influence of Solvent Polarity on Reaction Types.
Solvent TypeGeneral Effect on Charged Intermediates/Transition StatesPotential Impact on RateReference Principle
Non-polar (e.g., Toluene, Hexane)Minimal stabilizationMay be slower; favored in some MCRs growingscience.com
Polar Aprotic (e.g., THF, DMF)Good stabilization of cationsOften accelerates reaction
Polar Protic (e.g., Ethanol, Water)Strong stabilization via H-bondingCan accelerate reaction but may also act as competing nucleophile acs.org

Substituent Effects on Reactivity and Selectivity

Substituents on an aromatic ring or its side chain can profoundly affect reaction rates and product distributions through electronic and steric effects. The 4-isopropyl group on this compound serves as a key example.

Experimental studies have demonstrated a significant rate-enhancing effect of the 4-isopropyl substituent. In the acid-catalyzed benzylation reaction, this compound reacts approximately 20 times faster than unsubstituted benzyl acetate. datapdf.com This acceleration is attributed to the electron-donating nature of the isopropyl group, which stabilizes the transition state leading to the benzyl cation intermediate. datapdf.com Both inductive and hyperconjugative effects of the alkyl group contribute to this stabilization.

Computational studies can quantify these substituent effects by calculating and comparing the activation energies for a series of substituted reactants. For a reaction involving the formation of a benzylic cation, substituents are predicted to affect the rate according to their electronic character: electron-donating groups (EDGs) increase the rate, while electron-withdrawing groups (EWGs) decrease it.

Relative Reactivity of Benzyl Acetates in Acid-Catalyzed Benzylation.
ReactantRelative Reactant Half-Life (t½)Key Substituent EffectReference
Benzyl acetate~900,000 s (baseline)None datapdf.com
This compound~45,000 s (20x faster)Electron-donating (stabilizing) datapdf.com
Predicted Reactivity Order of para-Substituted Benzyl Acetates in Cation Formation.
para-Substituent (X-C₆H₄CH₂OAc)Electronic EffectPredicted Relative Rate
-OCH₃ (Methoxy)Strongly Electron-DonatingFastest
-CH(CH₃)₂ (Isopropyl)Electron-DonatingFast
-CH₃ (Methyl)Electron-DonatingModerate-Fast
-H (Hydrogen)Neutral (Reference)Baseline
-Cl (Chloro)Weakly Electron-WithdrawingSlow
-NO₂ (Nitro)Strongly Electron-WithdrawingSlowest

Advanced Spectroscopic and Structural Elucidation of 4 Isopropylbenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Isopropylbenzyl acetate (B1210297), ¹H and ¹³C NMR provide a complete map of the proton and carbon environments.

The ¹H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum of 4-Isopropylbenzyl acetate is characterized by distinct signals corresponding to the isopropyl group, the aromatic ring, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.

The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. The benzylic methylene protons and the acetyl methyl protons each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is compiled from analysis of structurally similar compounds and established chemical shift principles. rsc.orgcarlroth.com)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~7.28d~8.02HAr-H (ortho to CH₂OAc)
~7.21d~8.02HAr-H (ortho to Isopropyl)
~5.08s-2H-CH ₂-O-
~2.91sept~6.91H-CH (CH₃)₂
~2.10s-3H-C(=O)-CH
~1.24d~6.96H-CH(C H₃)₂

Abbreviations: d = doublet, s = singlet, sept = septet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound will show signals for the two types of isopropyl carbons, the four distinct aromatic carbons (two substituted, two unsubstituted), the benzylic methylene carbon, and the two carbons of the acetate group (carbonyl and methyl).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is compiled from analysis of structurally similar compounds. rsc.orghmdb.ca)

Chemical Shift (δ) (ppm)Assignment
~170.9C =O (Ester)
~149.0C -CH(CH₃)₂ (Aromatic)
~133.5C -CH₂OAc (Aromatic)
~128.5C H (Aromatic, ortho to CH₂OAc)
~126.6C H (Aromatic, ortho to Isopropyl)
~66.2-C H₂-O- (Benzylic)
~33.8-C H(CH₃)₂ (Isopropyl)
~23.9-CH(C H₃)₂ (Isopropyl)
~21.0-C(=O)-C H₃ (Acetyl)

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra by showing correlations between nuclei. sigmaaldrich.comebi.ac.uk

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show a cross-peak between the isopropyl methine proton (~2.91 ppm) and the isopropyl methyl protons (~1.24 ppm). It would also confirm the coupling between the adjacent aromatic protons on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It is invaluable for definitively assigning carbon signals. For example, the singlet at ~5.08 ppm in the ¹H spectrum would correlate with the benzylic carbon signal at ~66.2 ppm in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key correlations for confirming the structure of this compound would include a cross-peak between the benzylic protons (-CH ₂-) and the ester carbonyl carbon (C =O), and between the acetyl methyl protons (-CH ₃) and the carbonyl carbon. This confirms the acetate group is attached to the benzylic position. researchgate.net

¹³C NMR for Carbon Skeleton Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ripublication.comscispace.com

The key functional groups in this compound are the ester and the substituted aromatic ring.

Ester Group: The ester functionality is characterized by a strong C=O (carbonyl) stretching vibration and two C-O stretching vibrations. The carbonyl stretch is one of the most prominent absorptions in the IR spectrum.

Aromatic Group: The benzene ring exhibits several characteristic vibrations, including C-H stretching at wavenumbers above 3000 cm⁻¹, and C=C stretching vibrations within the ring that appear in the 1600-1450 cm⁻¹ region.

The IR spectrum provides a fingerprint for the molecule, with specific absorption bands corresponding to different bond vibrations. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode. rsc.orgnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: Data is based on typical values for similar functional groups. rsc.orgmdpi.comrsc.org)

Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100-3000MediumMediumAromatic C-H Stretch
2965-2870StrongStrongAliphatic (Isopropyl, Methyl) C-H Stretch
~1740Very StrongMediumC=O Ester Carbonyl Stretch
~1615, ~1515Medium-WeakStrongAromatic C=C Ring Stretch
~1465MediumMediumCH₂/CH₃ Bending
~1370MediumMediumCH₃ Symmetric Bending (Umbrella Mode)
~1230StrongWeakC-O Ester Stretch (asymmetric)
~1040MediumWeakC-O Ester Stretch (symmetric)
~820StrongMediumC-H Out-of-plane bend (para-disubstitution)

The very strong absorption around 1740 cm⁻¹ in the IR spectrum is a definitive indicator of the ester carbonyl group. The strong band around 1230 cm⁻¹ is also characteristic of the acetate C-O stretch. In the Raman spectrum, the aromatic ring stretching vibrations are typically strong and sharp, providing clear evidence for the aromatic system. scielo.br

Vibrational Mode Analysis of Ester and Aromatic Functional Groups

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₆O₂. nist.gov The exact mass, or monoisotopic mass, is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This theoretical value can be compared with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. While specific HRMS data for this compound is not widely published, data for similar compounds, like N-(4-Isopropylbenzyl)aniline, show the precision of this technique where the calculated mass for C₁₆H₂₀N (M+H)⁺ was 226.1590 and the found mass was 226.1591. rsc.org This level of accuracy confirms the molecular formula and rules out other potential formulas with the same nominal mass.

Parameter Value Source
Molecular FormulaC₁₂H₁₆O₂ nist.gov
Calculated Monoisotopic Mass192.11503 DaCalculated
Nominal Mass192 g/mol nist.gov
Experimental HRMS (M+H)⁺Typically within 5 ppm of calculated valueN/A

Table 1. High-Resolution Mass Spectrometry Data Parameters for this compound.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is commonly used to analyze volatile compounds like this compound. csun.edu In the mass spectrometer, the molecule is ionized, typically losing an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments in a predictable manner, providing a unique fingerprint that aids in structural elucidation. csun.eduscienceready.com.au

The mass spectrum of this compound shows a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. nist.gov The fragmentation is dominated by cleavages characteristic of esters and benzyl (B1604629) derivatives. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Loss of the acetoxy group: Cleavage of the benzyl-oxygen bond results in the loss of a •CH₃COO radical (59 Da), leading to a fragment at m/z 133.

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. This would arise from cleavage of the bond between the isopropyl group and the aromatic ring, followed by rearrangement.

McLafferty Rearrangement: While less common for this specific structure, esters can undergo a McLafferty rearrangement if a gamma-hydrogen is present. csun.edu

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can result in an acylium ion (CH₃CO⁺) at m/z 43. miamioh.edu

Loss of an isopropyl group: Cleavage can result in the loss of an isopropyl radical (•CH(CH₃)₂) (43 Da), leading to a fragment at m/z 149. The loss of propene (C₃H₆) via a rearrangement can also occur, resulting in a fragment at m/z 150.

The NIST mass spectrum for a similar compound, 4-isopropylphenyl acetate (an isomer), shows prominent peaks at m/z 121 and 136, illustrating the complex fragmentation that can occur in such structures. nih.gov

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
192[C₁₂H₁₆O₂]⁺•-Molecular Ion (M⁺•)
149[C₉H₉O₂]⁺•CH(CH₃)₂Loss of isopropyl radical
133[C₁₀H₁₃]⁺•CH₃COOLoss of acetoxy radical
91[C₇H₇]⁺C₅H₉O₂Formation of tropylium ion
43[CH₃CO]⁺C₁₀H₁₃O•Alpha-cleavage forming acylium ion

Table 2. Predicted Key Mass Fragments of this compound in EI-MS.

MALDI-TOF MS is an analytical technique typically used for large, non-volatile, and fragile molecules like polymers, proteins, and polysaccharides. shimadzu.commdpi.com The sample is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) which absorbs laser energy, facilitating a soft ionization of the analyte. mdpi.comunimo.it

For a small, volatile molecule like this compound, MALDI-TOF is not a conventional analysis method. However, the technique is highly relevant for the characterization of its derivatives or when it is part of a larger, non-volatile system. For instance, research on phthalocyanine (B1677752) complexes functionalized with 4-isopropylbenzyloxy groups utilized MALDI-TOF MS to confirm their chemical structures. bartin.edu.tr In such cases, MALDI-TOF is essential for verifying the successful synthesis and determining the molecular weight of these large, complex derivatives. bartin.edu.tr The technique's utility extends to analyzing compounds in complex mixtures where soft ionization is needed to prevent fragmentation and preserve the molecular ion. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org

The primary chromophore in this compound is the para-substituted benzene ring. Aromatic systems exhibit characteristic π → π* electronic transitions. libretexts.orgusp.br The presence of substituents on the benzene ring—the isopropyl group and the acetoxymethyl group—influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region.

E-band (Excitation to the second excited state): This high-energy transition typically occurs around 200-220 nm for substituted benzenes.

B-band (Excitation to the lowest excited state): This transition, which shows fine vibrational structure, is characteristic of aromatic compounds and typically appears at longer wavelengths, often around 250-280 nm. azooptics.com

For example, aromatic compounds generally display π→π* transitions near 250–280 nm. azooptics.com Theoretical studies on similar aromatic structures using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret these electronic transitions and their corresponding absorption wavelengths. materialsciencejournal.orgdntb.gov.ua

Expected λmax (nm) Electronic Transition Associated Chromophore
~210-220 nmπ → π* (E-band)Substituted Benzene Ring
~260-270 nmπ → π* (B-band)Substituted Benzene Ring

Table 3. Expected UV-Vis Absorption Data and Electronic Transitions for this compound.

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of current literature, no single-crystal X-ray diffraction study has been published for this compound itself. This is likely because it is a liquid at room temperature, making single crystal growth challenging.

However, crystallographic data are available for several derivatives containing the 4-isopropylphenyl or 4-isopropylbenzyl moiety. These studies provide valuable insight into the preferred conformations and packing arrangements of this structural unit. For instance, the crystal structure of methyl 3-(4-isopropylphenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrothiochromeno[4,3-b]pyrrole-3a-carboxylate has been reported. iucr.org In this derivative, the isopropyl group was found to be disordered over two sites. iucr.org Another study on 2-methoxy-4-(4-isopropylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile detailed the planar conformation of the central heterocyclic ring and the twisted boat-chair conformation of the cyclooctane (B165968) ring. scispace.com Such studies are crucial for understanding structure-activity relationships in medicinal chemistry and materials science where the 4-isopropylbenzyl group is incorporated. nih.gov

Compound Formula Crystal System Space Group Key Structural Feature
Methyl 3-(4-isopropylphenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrothiochromeno[4,3-b]pyrrole-3a-carboxylateC₂₃H₂₇NO₂SMonoclinicP2₁/nDisordered isopropyl group iucr.org
2-methoxy-4-(4-isopropylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrileC₂₂H₂₅N₂OMonoclinicP2₁/cPlanar central pyridine (B92270) ring scispace.com

Table 4. Crystallographic Data for Selected Derivatives Containing the 4-Isopropylphenyl Group.

X-ray Diffraction Analysis for Solid-State Structure

As of the current literature survey, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. The compound is a liquid at room temperature, which complicates the growth of single crystals suitable for XRD analysis without specialized low-temperature crystallization techniques.

However, analysis of structurally similar compounds containing the 4-isopropylphenyl moiety allows for a hypothetical projection of its crystallographic parameters. For instance, studies on derivatives like (4-(4-isopropylphenyl)-1H-pyrrol-3-yl)(ferrocenyl)methanone researchgate.netresearchgate.net and various thiosemicarbazones nih.gov reveal common packing motifs and structural features that can be extrapolated. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic), which allow for efficient packing.

The crystal packing would be primarily dictated by the need to optimize van der Waals forces and accommodate the steric bulk of the isopropyl and benzyl acetate groups. The molecules would likely arrange in a way that maximizes contact between aromatic rings and alkyl groups, potentially featuring herringbone or pi-stacking interactions, although the latter might be influenced by the flexible acetate group.

Hypothetical Crystallographic Data for this compound This table is a projection based on typical values for related organic compounds and is for illustrative purposes only, as experimental data is not currently available.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₆O₂
Formula Weight192.25 g/mol nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-16
b (Å)~5-11
c (Å)~12-20
β (°)~95-110
Volume (ų)~1800-2000
Z (molecules/unit cell)4

Conformational Analysis and Intermolecular Interactions

The primary rotatable bonds that define the conformation of this compound are:

The C(aromatic)-C(benzyl) bond.

The C(benzyl)-O bond.

The O-C(carbonyl) bond.

The C-C bond of the isopropyl group.

Rotation around the C(benzyl)-O-C(carbonyl) linkage is particularly important. Esters generally prefer a planar Z conformation, where the alkyl group attached to the single-bonded oxygen is cis to the carbonyl oxygen, due to reduced steric hindrance and favorable orbital overlap. The orientation of the acetate group relative to the benzyl ring and the rotation of the isopropyl group will further define the molecule's three-dimensional shape. Computational modeling, such as using Density Functional Theory (DFT), would be the ideal method to determine the relative energies of the different possible conformers. dergipark.org.tr

Intermolecular interactions for this compound are expected to be dominated by non-covalent forces. As the molecule lacks hydrogen bond donor groups, the primary interactions governing its physical properties, such as boiling point and viscosity, are: chemguide.co.uklibretexts.org

Van der Waals Forces (London Dispersion Forces): These are the most significant interactions, arising from temporary fluctuations in electron density. The large surface area of the molecule, including the aromatic ring and alkyl groups, allows for substantial van der Waals contacts.

Dipole-Dipole Interactions: The ester functional group possesses a permanent dipole moment due to the polarized C=O and C-O bonds. These dipoles will align in the liquid and solid states to create attractive electrostatic interactions.

Hydrogen bonding is not a significant intermolecular force for pure this compound, though the ester's carbonyl oxygen can act as a hydrogen bond acceptor in the presence of donor molecules. libretexts.org The combination of the bulky, non-polar isopropyl group and the polar ester moiety gives the molecule an amphiphilic character that influences its interactions.

Theoretical Conformational Data for this compound This table presents a theoretical overview of the key torsional angles and their expected stable conformations based on general chemical principles.

Torsional AngleDescriptionExpected Low-Energy Conformation(s)
C(aromatic)-C(aromatic)-C(benzyl)-OOrientation of the benzylic oxygen relative to the phenyl ring planeStaggered, likely placing the C-O bond out of the plane of the ring
C(benzyl)-O-C(carbonyl)-C(methyl)Ester group planarityPlanar or near-planar, with a strong preference for the Z-conformer (~0°)
C(aromatic)-C(isopropyl)-HRotation of the isopropyl groupStaggered conformations to minimize steric clash with the aromatic ring

Theoretical and Computational Chemistry Studies of 4 Isopropylbenzyl Acetate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the study from static structures to the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions over time.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. 4-Isopropylbenzyl acetate (B1210297) has several rotatable bonds, primarily:

The bond connecting the benzyl (B1604629) group to the ester oxygen (C-O).

The bond between the ester carbonyl carbon and the oxygen (C-O).

The bond connecting the isopropyl group to the aromatic ring.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), or energy landscape, which maps the energy as a function of the dihedral angles. researchgate.net Studies on simple esters show that the planar cis conformation of the O=C-O-C moiety is generally favored, but rotation can occur. chemeo.com The energy barriers between different conformers can be calculated, which is essential for understanding the molecule's flexibility at different temperatures. chemeo.com

Illustrative Conformational Energy Data: This table illustrates hypothetical energy differences for key conformations of an aromatic ester.

ConformerDihedral Angle (Ar-CH₂-O-C)Relative Energy (kcal/mol)
Global Minimum~180°0.0
Rotational Barrier~90°5-7
Local Minimum~60°2-3
This interactive table contains illustrative data based on general findings for aromatic esters.

While quantum methods are highly accurate, they are too computationally expensive for simulating the motion of large systems or for long timescales. Molecular Mechanics (MM) offers a faster alternative by using a classical mechanics framework with a parameterized force field. A force field is a set of equations and parameters that describe the potential energy of a system of atoms.

For 4-isopropylbenzyl acetate, a suitable force field (e.g., AMBER, CHARMM, or OPLS) would be selected. A Molecular Dynamics (MD) simulation would then be performed, which involves solving Newton's equations of motion for the atoms in the molecule over a period of time. sfu.ca This simulation tracks the trajectory of each atom, providing a view of the molecule's dynamic behavior, including vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water or hexane). researchgate.netresearchgate.net MD simulations are invaluable for understanding how the molecule explores its conformational space and interacts with its surroundings.

Conformational Analysis and Energy Landscapes

Prediction of Spectroscopic Parameters

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules like this compound. These approaches, rooted in quantum mechanics, allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, as well as the simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Such predictions are crucial for the structural elucidation of newly synthesized compounds and for understanding the influence of molecular structure on spectroscopic behavior.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry that aids in the detailed assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used formalism for calculating NMR shielding tensors. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, PBE1PBE, and M06-2X, in combination with appropriate basis sets like 6-311++G(d,p), have been shown to predict chemical shifts with a high degree of accuracy. nih.gov

For acetate-containing compounds, the chemical shifts are influenced by the electronic environment. In methyl acetate, for instance, the protons of the methyl group adjacent to the carbonyl (C=O) typically resonate at a different frequency than those of the methyl group bonded to the oxygen atom. pressbooks.pub The protons of the CH₃ group next to the C=O in methyl acetate appear around 2.0 ppm, while the protons of the O-CH₃ group are found further downfield at approximately 3.6 ppm. pressbooks.pub

In the case of this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, the methylene (B1212753) (CH₂) protons, and the acetyl methyl protons. The chemical shifts for the aromatic protons are expected in the range of 7.1-7.2 ppm. chemicalbook.com The isopropyl group would exhibit a methine (CH) proton signal and a signal for the two equivalent methyl (CH₃) groups. mdpi.com The methylene protons of the benzyl group and the methyl protons of the acetate group would also have characteristic chemical shifts. dergipark.org.tr

Predictive models for ¹H NMR chemical shifts often start with a base value for a particular proton type (methyl, methylene, or methine) and then add increments based on the neighboring functional groups. pdx.edu For example, a methine proton's starting point is 1.5 ppm, with adjustments made for adjacent alkyl or aromatic groups. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic (C₆H₄)7.1 - 7.2
Methylene (CH₂)~5.0
Isopropyl Methine (CH)~2.9
Acetyl Methyl (CH₃)~2.1
Isopropyl Methyl (CH₃)~1.2

Note: These are approximate values and can be influenced by the solvent and the specific computational method used.

Similarly, ¹³C NMR chemical shifts can be computationally predicted. For benzyl acetate derivatives, the carbonyl carbon of the acetate group is typically found significantly downfield. dergipark.org.tr The carbons of the aromatic ring, the methylene carbon, and the carbons of the isopropyl and acetyl groups would all have distinct and predictable chemical shifts.

Computational methods, particularly DFT, are also employed to simulate the vibrational (IR) and electronic (UV-Vis) spectra of molecules. dntb.gov.ua These simulations provide valuable insights into the molecule's vibrational modes and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled to better match experimental data. dntb.gov.ua For this compound, the simulated IR spectrum would be expected to show characteristic absorption bands corresponding to:

C=O Stretch: A strong absorption band for the carbonyl group of the ester, typically in the range of 1750-1700 cm⁻¹. researchgate.net

C-O Stretch: An absorption band for the ester C-O bond. dergipark.org.tr

Aromatic C=C Stretch: Bands in the 1610–1590 cm⁻¹ region.

C-H Stretch: Absorptions for the aromatic and aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. dntb.gov.uaresearchgate.net The simulated UV-Vis spectrum of this compound would likely show absorptions in the UV region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. bartin.edu.tr The presence of the ester group may also influence the electronic transitions. These calculations can be performed for the molecule in the gas phase or in the presence of a solvent using appropriate models. gaussian.com

Computational NMR Chemical Shift Prediction

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, be they other molecules of the same type or solvent molecules. Computational chemistry offers powerful tools to study these non-covalent interactions and the effects of solvation.

While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. This allows it to form hydrogen bonds with protic solvents or other molecules containing acidic protons. The strength and geometry of these hydrogen bonds can be investigated using computational methods.

Van der Waals interactions, which include dispersion forces and dipole-dipole interactions, are also crucial in determining the physical properties and packing of this compound in the liquid or solid state. The isopropyl group and the phenyl ring contribute significantly to the molecule's size and surface area, influencing the magnitude of these interactions. Computational studies can map out the molecular electrostatic potential (MEP) surface, which helps to identify regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

To accurately model the behavior of this compound in solution, computational solvation models are employed. These models can be broadly categorized as explicit or implicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. gaussian.comfaccts.de The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. gaussian.com These models are computationally efficient and are widely used to calculate properties such as the Gibbs free energy of solvation, which is crucial for predicting solubilities and partition coefficients. gaussian.comfaccts.de The SMD model, for example, is recommended for calculating the ΔG of solvation. gaussian.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally much more demanding. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent are often a good compromise.

The choice of solvation model and solvent parameters is critical for obtaining accurate predictions of how the properties of this compound, such as its spectroscopic characteristics and reactivity, are influenced by the solvent environment. researchgate.net For instance, the position of UV-Vis absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism, which can be modeled computationally. researchgate.net

Environmental Fate and Degradation Pathways of 4 Isopropylbenzyl Acetate

Biodegradation Studies

The breakdown of 4-isopropylbenzyl acetate (B1210297) by microorganisms is a key process in its environmental degradation. Both aerobic and anaerobic conditions can facilitate this breakdown, though through different metabolic routes.

Aerobic Degradation Mechanisms and Microbial Metabolism

Under aerobic conditions, the initial step in the degradation of 4-isopropylbenzyl acetate is typically the hydrolysis of the ester bond, catalyzed by esterase enzymes. This reaction yields 4-isopropylbenzyl alcohol and acetate. eie.gr The resulting 4-isopropylbenzyl alcohol can then be further oxidized.

For instance, in some bacteria, a monooxygenase enzyme system can hydroxylate the benzylic methyl group of a related compound, p-cymene (B1678584), to form 4-isopropylbenzyl alcohol. uq.edu.au This alcohol is then sequentially oxidized to 4-isopropylbenzaldehyde (B89865) and then to 4-isopropylbenzoic acid. researchgate.netebi.ac.ukbiocrick.com The 4-isopropylbenzoic acid can then be activated to its coenzyme A (CoA) thioester, 4-isopropylbenzoyl-CoA, which enters central metabolic pathways. researchgate.netbiocrick.com

Studies have shown that certain bacteria, such as Rhodococcus globerulus, can initiate the biodegradation of p-cymene by oxidizing it to 4-isopropylbenzyl alcohol. uq.edu.au While direct studies on this compound are limited, the metabolic pathways for its degradation products are well-documented for structurally similar compounds. The acetate released during the initial hydrolysis is a readily available carbon source for many microorganisms. karger.com

This compound → 4-Isopropylbenzyl Alcohol + Acetate → 4-Isopropylbenzaldehyde → 4-Isopropylbenzoic Acid → 4-Isopropylbenzoyl-CoA → Central Metabolism

The efficiency of this degradation can be influenced by various factors, including the microbial populations present, nutrient availability, and temperature. Some bacterial consortia have demonstrated the ability to degrade complex hydrocarbon mixtures, which may include aromatic esters like this compound. scholarsresearchlibrary.comscholaris.ca

Anaerobic Degradation Pathways (e.g., Succinate (B1194679) Adduct Formation)

In the absence of oxygen, different microbial strategies are employed to break down this compound. A key mechanism for the anaerobic activation of related aromatic hydrocarbons, like p-cymene (4-isopropyltoluene), is the addition of the hydrocarbon to fumarate (B1241708), forming a succinate adduct. researchgate.netresearchgate.net This reaction is catalyzed by enzymes known as alkyl- or arylalkylsuccinate synthases. karger.combiorxiv.org

Specifically for compounds with a benzyl (B1604629) group, such as toluene (B28343), the enzyme benzylsuccinate synthase initiates the degradation by adding the methyl group to fumarate. researchgate.net A similar enzyme, (4-isopropylbenzyl)succinate synthase (Ibs), has been identified in bacteria that degrade p-cymene. researchgate.netbiocrick.comkarger.combiorxiv.org This enzyme catalyzes the formation of (4-isopropylbenzyl)succinate. researchgate.netkarger.comresearchgate.net

Following the initial hydrolysis of this compound to 4-isopropylbenzyl alcohol, the anaerobic pathway would likely proceed through oxidation to 4-isopropyltoluene (p-cymene). Subsequently, the p-cymene would undergo the succinate addition. The resulting (4-isopropylbenzyl)succinate then enters a β-oxidation-like pathway, eventually leading to the formation of 4-isopropylbenzoyl-CoA. researchgate.netkarger.com This central intermediate can then be further metabolized.

Two distinct anaerobic pathways for the degradation of the related compound p-cymene have been observed in different denitrifying bacteria:

Pathway 1 (e.g., in "Aromatoleum aromaticum" pCyN1): Involves the hydroxylation of the methyl group to form 4-isopropylbenzyl alcohol, which is then oxidized to 4-isopropylbenzaldehyde and further to 4-isopropylbenzoate. researchgate.netbiocrick.combiocrick.com

Pathway 2 (e.g., in "Thauera" sp. strain pCyN2): Involves the direct addition of p-cymene to fumarate to form (4-isopropylbenzyl)succinate. researchgate.netbiocrick.comresearchgate.net

Both pathways converge at the formation of 4-isopropylbenzoyl-CoA. researchgate.netbiocrick.comkarger.com

Identification of Biodegradation Intermediates and End Products

Based on the aerobic and anaerobic pathways described, a number of key intermediates and end products can be identified in the biodegradation of this compound.

Table 1: Key Biodegradation Intermediates and End Products of this compound

Intermediate/End ProductDegradation PathwayReference
4-Isopropylbenzyl alcoholAerobic and Anaerobic eie.grresearchgate.netebi.ac.ukbiocrick.com
AcetateAerobic eie.grkarger.com
4-IsopropylbenzaldehydeAerobic researchgate.netebi.ac.ukbiocrick.com
4-Isopropylbenzoic acidAerobic researchgate.netbiocrick.com
4-Isopropylbenzoyl-CoAAerobic and Anaerobic researchgate.netbiocrick.comkarger.com
(4-Isopropylbenzyl)succinateAnaerobic researchgate.netkarger.comresearchgate.net
(4-Isopropylphenyl)itaconateAnaerobic (tentatively identified) researchgate.netbiocrick.com
Carbon Dioxide and WaterAerobic (complete mineralization) biocrick.com
Methane and Carbon DioxideAnaerobic (under methanogenic conditions) karger.com

The detection of these metabolites in environmental samples can serve as an indicator of ongoing biodegradation of this compound and related compounds. For instance, the presence of alkylated succinic acids in formation waters is considered evidence of in-situ anaerobic hydrocarbon degradation. researchgate.net

Abiotic Degradation Processes

In addition to microbial activity, non-biological processes can also contribute to the transformation of this compound in the environment.

Photolysis and Photo-Oxidation Pathways

Photolysis, the breakdown of compounds by light, is not expected to be a significant degradation pathway for this compound. Its parent compound, p-cymene, has a UV absorption maximum at 274 nm, with rapidly decreasing absorption at longer wavelengths. nih.gov Therefore, direct photolysis by sunlight is unlikely to be a major environmental fate process. nih.gov

However, indirect photo-oxidation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). scispace.com The rate of these reactions would depend on the concentration of these radicals in the environment. The reaction of p-cymene with hydroxyl radicals is known to be a significant atmospheric removal process. nih.gov While specific data for this compound is scarce, it is plausible that it would also be susceptible to attack by hydroxyl radicals, leading to the formation of various oxidation products.

Hydrolytic Stability and Kinetics in Aqueous Environments

The primary abiotic degradation process for this compound in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding 4-isopropylbenzyl alcohol and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. epa.gov In general, the hydrolysis of carboxylic acid esters follows a bimolecular nucleophilic substitution mechanism. epa.gov The rate of hydrolysis is typically slowest in the neutral pH range and increases under both acidic and basic conditions.

Table 2: Summary of Abiotic Degradation Processes for this compound

ProcessDescriptionSignificanceReference
Photolysis Direct breakdown by sunlight.Not expected to be a significant process. nih.gov
Photo-oxidation Reaction with photochemically generated reactive species (e.g., •OH).Potentially significant, especially in the atmosphere. nih.govscispace.com
Hydrolysis Cleavage of the ester bond by water.A primary degradation pathway in aqueous environments. epa.gov

Environmental Distribution and Mobility

The journey of this compound through the environment is dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Sorption to Soil and Sediments

The tendency of this compound to adsorb to soil and sediment particles is a key factor in its environmental mobility. This process is largely governed by the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter for quantifying this phenomenon. ecetoc.orgd-nb.info For nonionic organic compounds like this compound, a higher Koc value indicates a stronger tendency to bind to organic matter, reducing its mobility in the environment. ecetoc.org

Table 1: Estimated Physicochemical Properties Relevant to Sorption This table is populated with estimated values and data from structurally similar compounds, as direct experimental data for this compound was not found in the search results. The data should be interpreted as indicative rather than definitive.

Property Estimated Value/Range Implication for Sorption
log Kow 3.2 nih.gov Moderate hydrophobicity, suggesting a tendency to partition to organic matter in soil and sediment.
Water Solubility Low (qualitative) Lower solubility generally correlates with higher sorption to soil and sediment.

| Koc (estimated) | Moderate to High | Expected to have limited mobility in soils with high organic carbon content. |

Volatilization from Water and Soil Surfaces

Volatilization is another significant pathway for the environmental distribution of this compound. The compound's tendency to move from water to the atmosphere is described by its Henry's Law constant. byjus.com For a substance to volatilize from moist soil, both its vapor pressure and its Henry's Law constant are important factors. charite.de

Specific experimental data for the Henry's Law constant of this compound were not found. However, estimation methods based on fragment constants can provide an indication of its likely behavior. charite.de For instance, the structurally related compound isobornyl acetate has an estimated Henry's Law constant of 9.5 x 10⁻⁵ atm-cu m/mole, suggesting it is expected to volatilize from water surfaces. charite.de Given the aromatic nature and ester functionality of this compound, a similar propensity for volatilization from water and moist soil surfaces can be anticipated. who.int From dry soil surfaces, volatilization is primarily governed by the compound's vapor pressure. charite.de

Advanced Analytical Method Development for 4 Isopropylbenzyl Acetate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. unimi.it For 4-isopropylbenzyl acetate (B1210297), both gas and liquid chromatography methods have been developed to suit different analytical needs.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 4-isopropylbenzyl acetate. scribd.com Method development in GC focuses on optimizing parameters to achieve good separation of target analytes in a reasonable timeframe. scribd.com

A typical GC method for this compound would utilize a non-polar capillary column, such as a 5% phenyl methyl siloxane column. nih.gov This type of stationary phase is well-suited for the chemical nature of the analyte and can withstand the high oven temperatures that may be required for elution. nih.gov The optimization of the GC oven temperature program is crucial to decrease analysis time while ensuring adequate peak resolution. brjac.com.br For instance, an initial oven temperature might be set low and then ramped up to facilitate the separation of compounds with different boiling points. mdpi.com

The carrier gas flow rate also significantly impacts separation efficiency. scribd.com An optimized flow rate ensures that the analyte spends sufficient time in the column for effective separation without excessive peak broadening. Helium is a commonly used carrier gas. mdpi.com For detection, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides not only quantitative data but also structural information, aiding in the definitive identification of this compound. metasci.ca

A sample GC-MS method might involve the following parameters:

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table represents a hypothetical optimized GC-MS method for the analysis of this compound based on common practices in the field.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds. unimi.it HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Method development involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and detector to achieve optimal separation. unimi.it

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of non-polar to moderately polar compounds like this compound. jordilabs.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. jordilabs.com

A typical RP-HPLC method for this compound can be performed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The retention of this compound can be controlled by adjusting the ratio of the organic solvent in the mobile phase; increasing the organic solvent content will decrease the retention time. unimi.it For detection, a UV detector is often used, with the wavelength set to around 254 nm for aromatic compounds like this compound.

Validation of an HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantification (LOQ). nih.gov

A potential RP-HPLC method for this compound is outlined below:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

This table illustrates a potential RP-HPLC method for this compound analysis based on established principles.

For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comchromatographyonline.com

While less common than RP-HPLC, normal-phase HPLC (NP-HPLC) can be an effective alternative, particularly for separating isomers or when the sample is dissolved in a non-polar solvent. jordilabs.com In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. anthias.co.uk

For this compound, a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate or isopropanol (B130326) would be used. anthias.co.uk In this mode, polar compounds are retained more strongly on the column. anthias.co.uk

A representative NP-HPLC method could be:

ParameterValue
Column Silica (B1680970), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane:Ethyl Acetate (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

This table provides a hypothetical NP-HPLC method for this compound based on the principles of normal-phase chromatography.

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional one-dimensional GC. gcms.cz In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled together. spectralworks.com This allows for a more detailed characterization of the sample by spreading the peaks over a two-dimensional plane. gcms.cz

The increased peak capacity of GCxGC is particularly beneficial for resolving co-eluting compounds and for the analysis of trace components in a complex matrix. gcms.cz While the hardware setup is more complex, the resulting structured two-dimensional chromatograms provide a wealth of information. spectralworks.com This technique can be particularly useful in fragrance analysis where this compound might be present alongside numerous other volatile compounds. gcms.cz

Since this compound does not possess a chiral center, the direct analysis of its enantiomeric purity is not applicable. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. gcms.cz This is crucial for many pharmaceutical compounds where different enantiomers can have distinct biological activities. humanjournals.com

The separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. gcms.czmerckmillipore.com These stationary phases create transient diastereomeric complexes with the enantiomers, leading to different retention times. humanjournals.com While not directly relevant to this compound itself, understanding this technique is important in the broader context of analytical chemistry, especially when dealing with related chiral compounds. For instance, if a derivative of this compound were synthesized to contain a chiral center, chiral chromatography would be the essential method for determining its enantiomeric purity. wiley-vch.dejapsonline.com

Reverse-Phase HPLC (RP-HPLC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Coupled Analytical Techniques

Coupled analytical techniques are powerful tools for the analysis of complex mixtures, providing both separation and identification capabilities in a single run. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most relevant and widely used methods.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. Non-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS), are commonly used for the separation of aromatic esters. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), fragmented, and detected.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragment ions. For this compound, the mass spectrum shows characteristic peaks that are used for its identification. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra for comparison. nih.gov

GC-MS can be used for both qualitative identification and quantitative analysis. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. fda.gov By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. shimadzu.com A highly sensitive quantification method based on Pyrolysis-GC-MS (Py-GC-MS) has also been developed for determining residual volatiles in polymeric materials. mdpi.com

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value/Description
Column DB-5MS or similar 5% phenyl methyl siloxane capillary column nih.gov
Injector Temperature 250 °C nih.gov
Oven Program Initial temperature of 70°C, ramped to 280°C nih.gov
Carrier Gas Helium nih.gov
Ionization Mode Electron Impact (EI) at 70 eV semanticscholar.org

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) fda.gov |

HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Analytes

While GC-MS is ideal for volatile compounds, HPLC-MS is the preferred method for the analysis of non-volatile, polar, or thermally labile compounds. Although this compound is amenable to GC analysis, HPLC-MS can be a valuable alternative, particularly when analyzing complex matrices or when derivatization is not desirable.

In HPLC-MS, the sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a column packed with a stationary phase, most commonly a C18 reversed-phase column. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column. sielc.comchromatographyonline.com

The separated components from the HPLC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for HPLC-MS, as it is a soft ionization method that typically keeps the molecule intact, providing valuable molecular weight information. The use of volatile buffers like ammonium acetate or formic acid in the mobile phase is crucial for compatibility with MS detection. chromatographyonline.comthermofisher.com

HPLC-MS offers high sensitivity and selectivity and can be used for both identification and quantification of this compound in various samples. nih.gov

Table 2: HPLC-MS Parameters for this compound Analysis

Parameter Value/Description
Column Reversed-phase C18 or Newcrom R1 sielc.com
Mobile Phase Acetonitrile/water or Methanol/water with formic acid or ammonium acetate sielc.comchromatographyonline.com
Ionization Mode Electrospray Ionization (ESI) chromatographyonline.com

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in analytical chemistry, aimed at isolating the analyte of interest from the sample matrix and presenting it in a form suitable for analysis. For complex matrices, this often involves extraction and may include a derivatization step to improve the analyte's chromatographic behavior or detectability.

Extraction Methods from Complex Matrices (e.g., Solvent Extraction)

The choice of extraction method depends on the nature of the sample matrix and the analyte. For solid or semi-solid samples, solvent extraction is a common technique. This involves using a solvent that selectively dissolves this compound, leaving behind the insoluble matrix components.

Liquid-liquid extraction (LLE) is a widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. americanlaboratory.com For extracting this compound from aqueous samples, an organic solvent like dichloromethane (B109758) can be effective. nih.gov

Solid-phase extraction (SPE) is another powerful technique for sample cleanup and concentration. americanlaboratory.com It utilizes a solid sorbent material packed in a cartridge to retain the analyte, while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

For trace analysis of this compound in biological samples, headspace solid-phase microextraction (HS-SPME) is a suitable technique. This solvent-free method involves exposing a coated fiber to the headspace above the sample, where volatile and semi-volatile compounds partition onto the fiber. The fiber is then directly inserted into the GC injector for analysis.

Chemical Derivatization for Enhanced Chromatographic Performance

Chemical derivatization involves modifying the analyte's chemical structure to improve its analytical properties. chromatographyonline.com While this compound can be analyzed directly by GC and HPLC, derivatization can sometimes be employed to enhance its volatility, improve peak shape, or increase detection sensitivity. lawdata.com.tw

For GC analysis, derivatization can be used to convert less volatile compounds into more volatile derivatives, allowing for analysis at lower temperatures and reducing the risk of thermal degradation. chromatographyonline.com For example, if analyzing related acidic or basic compounds in a mixture with this compound, derivatization of these polar functional groups can improve their chromatographic performance. lawdata.com.tw

In HPLC, derivatization can be used to attach a chromophore or fluorophore to the analyte, significantly enhancing its UV or fluorescence detection. chromatographyonline.com This is particularly useful for trace analysis when high sensitivity is required.

Method Validation and Quality Assurance

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com It is a critical component of quality assurance and is required by most regulatory bodies. particle.dk The key parameters for method validation include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike and recovery experiments. nih.govscielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.govscielo.br

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br

A comprehensive validation report should be prepared, documenting all the experiments and results. wjarr.com Regular system suitability tests and the use of quality control samples are essential for ensuring the ongoing performance of the validated method. particle.dk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonium acetate
Dichloromethane
Formic acid
Methanol

Linearity, Accuracy, Precision, and Robustness

These four parameters are fundamental to demonstrating a method's performance and reliability. synergbiopharma.com They are often evaluated concurrently to provide a comprehensive understanding of the method's capabilities. fda.gov

Linearity

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgfda.gov For this compound, this is determined by preparing a series of standard solutions at different concentrations. A minimum of five concentration levels is typically recommended to establish linearity. gmpinsiders.com The analyte's response (e.g., peak area in a chromatogram) is then plotted against the known concentration of each standard. The relationship is assessed using statistical methods, such as a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) is a key indicator, with a value of >0.99 often considered evidence of a strong linear relationship. researchgate.net

Table 1: Illustrative Linearity Data for this compound Analysis by GC-MS

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 49,850
5.0 251,200
10.0 503,450
25.0 1,255,100
50.0 2,510,500
75.0 3,760,250
100.0 5,005,800
Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (R²) 0.9996

| Linear Equation | y = 50012x - 150 |

Accuracy

Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is typically assessed by analyzing samples with a known concentration of this compound (e.g., a certified reference material or a sample matrix spiked with a known amount of pure analyte). The accuracy is expressed as the percent recovery of the known amount. The analysis is performed at a minimum of three concentration levels covering the specified range (low, medium, and high), with multiple replicates at each level. elementlabsolutions.com For many applications, recovery values between 80% and 120% are considered acceptable. researchgate.net

Table 2: Example Accuracy Results for this compound

Spiked Concentration (µg/mL) Number of Replicates (n) Mean Measured Concentration (µg/mL) Mean Recovery (%) Acceptance Criteria (%)
5.0 3 4.91 98.2 80 - 120
50.0 3 50.85 101.7 80 - 120

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgelementlabsolutions.com It is usually evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing at least six replicate measurements at 100% of the test concentration or nine determinations across the specified range (three concentrations, three replicates each). elementlabsolutions.com

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. gmpinsiders.com

The precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements.

Table 3: Illustrative Precision Data for this compound

Parameter Concentration (µg/mL) Replicate Measurements (Peak Area) Mean Peak Area Standard Deviation (SD) Relative Standard Deviation (RSD, %)
Repeatability 50.0 2,510,500; 2,515,800; 2,499,900; 2,520,100; 2,505,600; 2,518,400 2,511,717 7,855 0.31

| Intermediate Precision (Day 1 vs. Day 2) | 50.0 | Day 1 Mean: 2,511,717; Day 2 Mean: 2,535,400 | 2,523,559 | 16,746 | 0.66 |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgchromatographytoday.com For a GC method for this compound, these variations might include changes in oven temperature, carrier gas flow rate, or the specific column batch. chromatographytoday.comchromatographyonline.com The evaluation involves making these small changes to the method parameters and observing the effect on the results, such as retention time and peak area. chromatographyonline.com The method is considered robust if the results remain within acceptable limits despite these variations.

Table 4: Example Robustness Study Design for a GC Method

Parameter Nominal Value Variation 1 (-) Variation 2 (+) Effect on Resolution Effect on Quantitation
Injection Temperature 250 °C 245 °C 255 °C Pass Pass
Column Flow Rate 1.0 mL/min 0.95 mL/min 1.05 mL/min Pass Pass

Limit of Detection (LOD) and Limit of Quantification (LOQ)

These parameters describe the lowest levels at which an analyte can be reliably detected and quantified.

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that provides a signal-to-noise (S/N) ratio of typically 3:1. sepscience.com

Limit of Quantification (LOQ)

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govnih.gov The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. sepscience.comsepscience.com Alternatively, it can be established based on the standard deviation of the response and the slope of the calibration curve, using the formula LOQ = 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

Table 5: Illustrative LOD and LOQ Data for this compound

Parameter Method Result (µg/mL) Acceptance Criteria
Limit of Detection (LOD) Signal-to-Noise Ratio 0.25 S/N ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio 0.80 S/N ≥ 10

| LOQ Precision (RSD, % at 0.80 µg/mL, n=6) | Repeatability | 8.5% | RSD ≤ 20% |

Exploratory Applications and Emerging Research Frontiers of 4 Isopropylbenzyl Acetate Chemistry Excluding Clinical/safety

Role in Chemical Ecology and Natural Product Chemistry

Identification in Plant Species and Biosynthetic Pathways

4-Isopropylbenzyl acetate (B1210297), also known as cuminyl acetate, is an aromatic ester that has been identified as a constituent in the essential oils of various plants. imsc.res.in While its direct biosynthetic pathway is not extensively detailed in the available literature, the biosynthesis of its precursor, 4-isopropylbenzyl alcohol (also known as cuminyl alcohol), provides insight.

The biosynthesis of terpenoids and aromatic compounds in plants typically involves complex enzymatic reactions. The precursor, 4-isopropylbenzyl alcohol, is a monocyclic terpenoid. researchgate.net In the denitrifying bacterium Aromatoleum aromaticum pCyN1, the degradation of p-cymene (B1678584), a related aromatic hydrocarbon, begins with the hydroxylation of the benzylic methyl group to form 4-isopropylbenzyl alcohol. csic.es This reaction is catalyzed by a MoCo-dependent hydroxylase. csic.es Subsequently, 4-isopropylbenzyl alcohol can be oxidized to 4-isopropylbenzaldehyde (B89865). csic.esbiocrick.com While this describes a degradation pathway in bacteria, similar enzymatic processes involving hydroxylases and dehydrogenases are common in plant secondary metabolism for the formation of such alcohols from hydrocarbon precursors.

Once 4-isopropylbenzyl alcohol is formed, it can undergo esterification to produce 4-isopropylbenzyl acetate. A common laboratory and industrial synthesis method involves the reaction of 4-isopropylbenzyl alcohol with acetic anhydride (B1165640) or acetyl chloride. google.com In nature, this esterification would be catalyzed by specific plant enzymes.

4-Isopropylbenzyl alcohol itself has been identified in various plant species, including Cuminum cyminum (cumin), Bunium, Eucalyptus camaldulensis, and Camellia nitidissima. researchgate.netchemicalbook.commedchemexpress.com The presence of the alcohol in these plants suggests the potential for the co-occurrence of its acetate ester, this compound, although direct identification in a wide range of plants is not as frequently documented. For instance, 1-(4-isopropylphenyl)-2-methylpropyl acetate, a structurally related compound, was identified in the marine sponge Petrosia ficiformis. srce.hr

The following table summarizes the identified natural sources of the precursor, 4-isopropylbenzyl alcohol:

Plant/Organism SpeciesCommon NameReference
Cuminum cyminumCumin researchgate.net
Bunium sp. researchgate.net
Eucalyptus camaldulensis chemicalbook.com
Camellia nitidissima medchemexpress.com
Aromatoleum aromaticum pCyN1Bacterium csic.esbiocrick.com

Investigation of Allelochemical Properties

Allelopathy refers to the chemical inhibition of one organism by another, due to the release into the environment of substances acting as germination or growth inhibitors. While direct studies on the allelochemical properties of this compound are limited, the investigation of related compounds and plant extracts provides a basis for its potential role.

Plant extracts containing a variety of volatile organic compounds, including terpenes and their derivatives, have demonstrated allelopathic effects. ekb.eg For example, aqueous extracts of sweet basil (Ocimum basilicum), which contains numerous terpenoids, have been shown to control annual weeds in peanut and cowpea crops. ekb.eg The allelochemicals in such extracts can inhibit seed germination and seedling growth. plantprotection.pl

Research on p-isopropylphenyl acetic acid, a structurally similar compound, showed it had a pronounced inhibitory activity against tropolone (B20159) production by the bacterium Burkholderia plantarii. jst.go.jp This indicates that compounds with the 4-isopropylphenyl moiety can have significant biological activity in inter-organismal interactions. Given that many volatile esters contribute to the chemical ecology of plants, it is plausible that this compound could possess allelochemical properties, though specific research is needed to confirm this.

Potential as Semiochemicals or Pheromone Components

Semiochemicals are signaling chemicals used in communication between organisms. This broad category includes pheromones (intraspecific communication) and allelochemicals (interspecific communication). Benzyl (B1604629) acetate, a closely related compound, is known to be attractive to various species of orchid bees, which collect it for use as an intraspecific pheromone. wikipedia.org It is also used in apiculture as a bait to collect bees. wikipedia.org

While there is no direct evidence to classify this compound as a pheromone, its structural similarity to known pheromones and its presence in plant volatiles suggest a potential role as a semiochemical. googleapis.com For instance, certain lepidopteran pheromones are long-chain unsaturated acetates. googleapis.com Although structurally different, this highlights the importance of the acetate functional group in insect chemical communication. The compound 1-(4-isopropylphenyl)-2-methylpropyl acetate has been noted in the context of semiochemicals. core.ac.uk Further research, such as electroantennography and behavioral assays with insects, would be necessary to determine if this compound acts as an attractant, repellent, or has any other semiochemical function.

Chemical Building Block and Intermediate in Organic Synthesis

Utilization in the Synthesis of Downstream Industrial Chemicals

This compound serves as a valuable precursor in the synthesis of other industrial chemicals. One notable application is its use in the production of para-isopropyl bromobenzyl. It can also be a starting material for creating oligo(isopropylbenzyl) through acid-catalyzed polymerization. datapdf.com

The synthesis of this compound itself is well-established, typically through the esterification of 4-isopropylbenzyl alcohol with acetic anhydride or glacial acetic acid, often using an acid catalyst like sulfuric or hydrochloric acid. google.com Another synthetic route starts from cumene, which undergoes chloromethylation to yield p-isopropylbenzyl chloride, followed by a reaction with sodium acetate. google.com

Precursor for Novel Aromatic and Heterocyclic Compounds

The chemical structure of this compound makes it a useful building block for more complex molecules, including novel aromatic and heterocyclic compounds. The 4-isopropylbenzyl group can be introduced into various molecular scaffolds.

For example, research has shown the synthesis of pyrazole (B372694) derivatives incorporating a 4-isopropylbenzyl group, such as 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which has been investigated for its biological activities. researchgate.netrsc.org In these syntheses, a precursor containing the 4-isopropylbenzyl moiety is reacted to form the heterocyclic pyrazole ring. researchgate.net

Furthermore, the related compound 2-(4-isopropylbenzoyl)benzoic acid, which can be synthesized from cumene, has been used as a precursor to construct a variety of phthalazinone derivatives, which are nitrogen-containing heterocyclic compounds. fayoum.edu.eg This demonstrates the utility of the cumene-derived structure, which is central to this compound, in building diverse heterocyclic systems.

The reactivity of the aromatic ring and the benzyl group allows for various chemical transformations, making it a versatile starting point for creating new materials and compounds with potential applications in medicinal chemistry and material science.

The following table lists some of the compounds synthesized using a 4-isopropylbenzyl moiety, illustrating the role of this structural unit as a building block.

Precursor MoietySynthesized Compound ClassSpecific ExampleReference
4-isopropylbenzylPyrazoles1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde researchgate.netrsc.org
4-isopropylbenzoylPhthalazinones4-(4-isopropylphenyl)phthalazin-1(2H)-one fayoum.edu.eg
4-isopropylbenzylIsatin-Chalcone HybridsEthyl 2-(3-hydroxy-3-(2-(4-isopropylphenyl)-2-oxoethyl)-2-oxoindolin-1-yl)acetate mdpi.com

Conclusion and Outlook for 4 Isopropylbenzyl Acetate Research

Summary of Key Academic Discoveries

Academic research on 4-isopropylbenzyl acetate (B1210297), also known as cuminyl acetate, has primarily focused on its synthesis, characterization, and role as a chemical intermediate. The compound is recognized as an aromatic ester valued in the fragrance industry for its characteristic aroma.

Key discoveries have been made in the realm of its chemical synthesis. The traditional and most cited method is the esterification of 4-isopropylbenzyl alcohol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. google.com This reaction is typically catalyzed by strong mineral acids such as sulfuric acid or hydrochloric acid. google.com Research has aimed to optimize this process. For instance, a Chinese patent describes a method where the reaction temperature is controlled between 80-100°C for 4-6 hours, using an excess of acetic anhydride or glacial acetic acid to ensure the reaction goes to completion. google.com

More advanced synthetic methodologies have also been reported, demonstrating significant improvements in efficiency and catalyst reusability. A notable academic discovery is the use of a polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) solid acid catalyst for the acylation of 4-isopropylbenzyl alcohol with acetic anhydride. academie-sciences.fr This heterogeneous catalyst allows the reaction to proceed at room temperature and results in a high yield of 97%. academie-sciences.fr The development of such a stable, non-corrosive, and reusable catalyst represents a significant step forward from traditional liquid acid catalysts. academie-sciences.fr

Detailed spectroscopic analysis has been crucial for the definitive identification and characterization of the compound. Academic studies provide comprehensive spectral data from Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.fr These findings are fundamental for quality control and structural confirmation in synthetic chemistry. academie-sciences.fr

Beyond its synthesis, research has established the role of 4-isopropylbenzyl acetate as a precursor in the synthesis of other chemical compounds. For example, it is listed as a raw material for the production of 4-isopropylbenzyl bromide, highlighting its utility as an intermediate in organic synthesis. chemicalbook.com The precursor alcohol, 4-isopropylbenzyl alcohol, is also a starting material for the synthesis of potentially potent antimalarial compounds, placing the broader chemical family in a context of medicinal chemistry research. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound

CatalystReagentsReaction ConditionsYieldSource
Sulfuric Acid or Hydrochloric Acid4-Isopropylbenzyl alcohol and Acetic anhydride/Glacial acetic acid80–115 °C, 4–6 hoursNot specified, but focuses on driving reaction to completion. google.com
Polyvinylpolypyrrolidone-bound Boron Trifluoride (PVPP-BF₃)4-Isopropylbenzyl alcohol and Acetic anhydrideRoom temperature97% academie-sciences.fr

Identification of Knowledge Gaps and Future Research Directions

Despite the foundational knowledge, significant knowledge gaps remain, presenting clear directions for future research.

One of the most prominent areas for future investigation is the development of "green" and biocatalytic synthesis routes. While the use of a solid reusable catalyst is an improvement, there is a need to explore solvent-free reaction conditions and enzymatic processes to further enhance the environmental profile of its production. vulcanchem.com Research into the use of lipases for the acetylation of alcohols is well-established for other compounds, and applying this biocatalytic approach to this compound could lead to highly selective and sustainable manufacturing processes. researchgate.netresearchgate.net

The comprehensive biological and toxicological profile of this compound is not fully elucidated. There is a need for systematic screening of its biological activities. Future research should investigate its potential as an endocrine disruptor through both in silico methods like QSAR and in vivo assays to assess any estrogenic or androgenic activity. Furthermore, while its precursor, 4-isopropylbenzyl alcohol, has been studied for various biological effects, the acetate ester itself warrants a more thorough evaluation for potential antimicrobial, anti-inflammatory, or other pharmacological activities. mdpi.comresearchgate.netmedchemexpress.com

A significant knowledge gap exists concerning its environmental fate and biodegradability. While studies have detailed the anaerobic and aerobic degradation pathways of related compounds like p-cymene (B1678584) and 4-isopropylbenzyl alcohol, the specific microbial consortia and enzymatic pathways responsible for the degradation of this compound are not well-defined. ebi.ac.ukuq.edu.auresearchgate.net Future research should focus on:

Identifying the specific hydrolases that cleave the ester bond to form 4-isopropylbenzyl alcohol and acetate.

Characterizing the complete metabolic pathway from the parent ester to central metabolites.

Determining the rate of biodegradation in various environmental matrices, such as soil and water, to accurately assess its environmental persistence.

Table 2: Future Research Directions for this compound

Research AreaIdentified Knowledge GapProposed Future WorkSource
Green SynthesisLack of optimized, environmentally benign synthesis methods.Develop solvent-free or biocatalytic (e.g., lipase-mediated) synthesis routes. vulcanchem.comresearchgate.net
ToxicologyIncomplete data on potential endocrine-disrupting effects.Conduct in silico (QSAR) and in vivo screening for hormonal activity.
Biological ActivityLargely unexplored pharmacological potential.Systematic screening for antimicrobial, anti-inflammatory, and other bioactivities. mdpi.com
Environmental FateSpecific degradation pathways and rates are unknown.Isolate and identify microorganisms and enzymes involved in its biodegradation. researchgate.net

Implications for Advanced Chemical and Environmental Technologies

Research into this compound and its related compounds has broader implications for the advancement of chemical and environmental technologies.

In the domain of advanced chemical technologies , the push for more efficient and sustainable synthesis methods for this fragrance ingredient mirrors a larger trend in the chemical industry. The development of heterogeneous, reusable catalysts like PVPP-BF₃ is a prime example of innovation aimed at reducing waste, minimizing corrosion, and simplifying product purification. academie-sciences.fr The prospective application of biocatalysis, specifically using enzymes like lipases and alcohol dehydrogenases, represents a significant technological leap. researchgate.netuni-greifswald.de These biocatalytic systems offer the potential for reactions under mild conditions (room temperature and neutral pH), high selectivity, and a reduced environmental footprint, aligning with the core principles of green chemistry and advanced manufacturing.

From an environmental technology perspective, understanding the biodegradation of this compound and its precursors is critical. Studies on the anaerobic degradation of p-cymene by bacterial strains such as "Aromatoleum aromaticum" and "Thauera" sp. have identified two distinct initial activation pathways: hydroxylation of the methyl group or addition to fumarate (B1241708). researchgate.netbiocrick.com This fundamental knowledge is the bedrock for developing bioremediation technologies. By identifying the specific enzymes and genetic pathways, such as those involving p-cymene monooxygenase, it becomes possible to engineer microorganisms or enzymatic reactors for the targeted cleanup of environments contaminated with alkylbenzenes, a common class of industrial pollutants. ebi.ac.ukuq.edu.au Therefore, research on this seemingly simple fragrance compound contributes valuable data to the broader field of environmental biotechnology and the management of organic pollutants.

Q & A

Q. How to optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to maximize yield.
  • Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste.
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.